molecular formula C20H19FN6O B11039344 1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]-3-(4-fluorophenyl)urea

1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]-3-(4-fluorophenyl)urea

Cat. No.: B11039344
M. Wt: 378.4 g/mol
InChI Key: MYSZUMWUMZYTTN-UHFFFAOYSA-N
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Description

N-{(Z)-1-ANILINO-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(4-FLUOROPHENYL)UREA is a complex organic compound with a unique structure that combines an aniline group, a pyrimidine ring, and a fluorophenyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(Z)-1-ANILINO-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(4-FLUOROPHENYL)UREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4,6-dimethyl-2-pyrimidinamine with aniline derivatives under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{(Z)-1-ANILINO-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(4-FLUOROPHENYL)UREA undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.

    Reduction: NaBH₄, LiAlH₄, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Halides, amines, in solvents like acetonitrile or dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-{(Z)-1-ANILINO-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(4-FLUOROPHENYL)UREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-{(Z)-1-ANILINO-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(4-FLUOROPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-{(Z)-(4-Biphenylylamino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzamide
  • N-{(Z)-[(4,6-Dimethyl-2-pyrimidinyl)amino][(2-methyl-4-nitrophenyl)amino]methylene}acetamide

Uniqueness

Compared to similar compounds, N-{(Z)-1-ANILINO-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(4-FLUOROPHENYL)UREA stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl urea moiety, in particular, enhances its potential as a therapeutic agent by improving its binding affinity and specificity for molecular targets .

Properties

Molecular Formula

C20H19FN6O

Molecular Weight

378.4 g/mol

IUPAC Name

1-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]-3-(4-fluorophenyl)urea

InChI

InChI=1S/C20H19FN6O/c1-13-12-14(2)23-18(22-13)26-19(24-16-6-4-3-5-7-16)27-20(28)25-17-10-8-15(21)9-11-17/h3-12H,1-2H3,(H3,22,23,24,25,26,27,28)

InChI Key

MYSZUMWUMZYTTN-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC=C2)/NC(=O)NC3=CC=C(C=C3)F)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)F)C

Origin of Product

United States

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